ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate is a complex organic compound that features a thiadiazole ring, a thiophene ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring, followed by the introduction of the thiophene ring and the carboxylate ester group. Common reagents used in these reactions include ethyl bromide, thiourea, and phenylacetylene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.
Comparison with Similar Compounds
Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate can be compared with similar compounds, such as:
- Methyl 4-[2-(4-ethyl-1,2,3-thiadiazole-5-amido)-2,3-dihydro-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate
- 3-(4-ethyl-1,2,3-thiadiazole-5-amido)cyclopentane-1-carboxylic acid
- 3,6-dichloro-2-(4-ethyl-1,2,3-thiadiazole-5-amido)benzoic acid
These compounds share similar structural features, such as the thiadiazole ring, but differ in other functional groups and ring systems. The uniqueness of this compound lies in its specific combination of the thiadiazole and thiophene rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-3-13-15(26-21-20-13)16(22)19-17-14(18(23)24-4-2)12(10-25-17)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDDVEGWDCHNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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